N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172035-08-3
VCID: VC2997689
InChI: InChI=1S/C14H19FN2O.ClH/c15-13-4-2-1-3-11(13)7-10-17-14(18)12-5-8-16-9-6-12;/h1-4,12,16H,5-10H2,(H,17,18);1H
SMILES: C1CNCCC1C(=O)NCCC2=CC=CC=C2F.Cl
Molecular Formula: C14H20ClFN2O
Molecular Weight: 286.77 g/mol

N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride

CAS No.: 1172035-08-3

Cat. No.: VC2997689

Molecular Formula: C14H20ClFN2O

Molecular Weight: 286.77 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride - 1172035-08-3

Specification

CAS No. 1172035-08-3
Molecular Formula C14H20ClFN2O
Molecular Weight 286.77 g/mol
IUPAC Name N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C14H19FN2O.ClH/c15-13-4-2-1-3-11(13)7-10-17-14(18)12-5-8-16-9-6-12;/h1-4,12,16H,5-10H2,(H,17,18);1H
Standard InChI Key NINGQARZWLSURI-UHFFFAOYSA-N
SMILES C1CNCCC1C(=O)NCCC2=CC=CC=C2F.Cl
Canonical SMILES C1CNCCC1C(=O)NCCC2=CC=CC=C2F.Cl

Introduction

Chemical Identity and Structural Characteristics

N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride is characterized by a piperidine ring substituted with a carboxamide functional group and linked to a 2-fluorophenyl moiety through an ethyl chain. The compound exists as a hydrochloride salt, which enhances its solubility for biological applications and pharmaceutical formulations .

Basic Chemical Properties

The basic chemical properties of N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride are summarized in Table 1.

Table 1: Chemical Identity and Properties of N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride

PropertyValue
CAS Number1172035-08-3
Molecular FormulaC₁₄H₂₀ClFN₂O
Molecular Weight286.77 g/mol
IUPAC NameN-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide;hydrochloride
Standard InChIInChI=1S/C14H19FN2O.ClH/c15-13-4-2-1-3-11(13)7-10-17-14(18)12-5-8-16-9-6-12;/h1-4,12,16H,5-10H2,(H,17,18);1H
Standard InChIKeyNINGQARZWLSURI-UHFFFAOYSA-N
SMILESC1CNCCC1C(=O)NCCC2=CC=CC=C2F.Cl

The compound's structure allows it to interact effectively with biological targets, particularly neurotransmitter systems, due to the presence of the fluorine atom, which modifies electronic properties and receptor binding affinity.

Structural Features

The key structural elements of N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride include:

  • A piperidine ring core with a nitrogen atom at position 1

  • A carboxamide group (-CONH-) attached to position 4 of the piperidine ring

  • A 2-fluorophenyl group connected to the carboxamide via an ethyl chain

  • The hydrochloride salt form, which enhances water solubility

The position of the fluorine atom on the phenyl ring (ortho position) is particularly significant as it influences the electronic distribution, lipophilicity, and hydrogen bonding capabilities of the molecule, which in turn affects its pharmacological properties.

Synthesis Pathways

Multiple synthetic routes can be employed for the preparation of N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride. Based on established methodologies for similar compounds, the synthesis typically involves several key steps.

General Synthetic Approach

The synthesis of N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride commonly follows these pathways:

  • Starting with an appropriately substituted piperidine derivative

  • Introducing the 2-fluorophenyl group via nucleophilic substitution or coupling reactions

  • Forming the amide bond between the carboxylic acid group and the amine component

  • Converting to the hydrochloride salt form

Detailed Synthetic Route

A more detailed synthetic procedure might involve:

  • Protection of the piperidine nitrogen if necessary

  • Carboxylation at the 4-position of the piperidine ring

  • Activation of the carboxylic acid group using coupling agents such as WSCD (water-soluble carbodiimide) or HOBt (hydroxybenzotriazole)

  • Amide formation with 2-(2-fluorophenyl)ethylamine

  • Deprotection if applicable

  • Salt formation with hydrogen chloride

This synthetic approach ensures high yield and purity, which are essential for pharmaceutical applications and further biological studies.

CompoundTargetIC₅₀Potential Application
N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamideT-type Ca²⁺ channelsNot specifiedAntihypertensive
N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-2-(1-{2-[2-(2-methoxyethoxy)phenyl]ethyl}piperidin-4-yl)acetamideT-type Ca²⁺ channels0.18 μMAntihypertensive with no reflex tachycardia
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochlorideUnknownUnknownPotential neurotransmitter modulation

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial for optimizing the pharmacological properties of N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride and related compounds.

Impact of Fluorine Substitution

The position of the fluorine atom on the phenyl ring significantly influences biological activity. In related compounds:

  • 2-Fluorophenyl substitution (as in our compound of interest) may affect receptor binding differently than 4-fluorophenyl substitution.

  • Fluorine substituents generally enhance metabolic stability and lipophilicity.

  • The electronic effects of fluorine can alter hydrogen bonding capabilities and conformational preferences .

Influence of Piperidine Substitution

Studies on related compounds have revealed that:

  • The position of the amide structure plays an important role in potent inhibitory activity toward T-type Ca²⁺ channels.

  • Introduction of appropriate substituents on the pendant benzene ring can be crucial for selectivity towards T-type Ca²⁺ channels over L-type Ca²⁺ channels .

  • Dialkyl substituents at specific positions can significantly increase inhibitory activity .

These findings suggest that strategic modifications to N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride could potentially enhance its pharmacological profile for specific therapeutic applications.

Analytical Characterization Methods

Proper characterization of N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride is essential for confirming its identity, purity, and structural features.

Spectroscopic Methods

Several spectroscopic techniques are commonly employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon environments within the molecule.

  • Mass Spectrometry: Helps confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Identifies functional groups, particularly the carboxamide and C-F bonds .

Chromatographic Methods

Chromatographic techniques are valuable for assessing the purity of N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

These analytical methods ensure the compound meets the necessary quality standards for research and potential therapeutic applications.

Future Research Directions

The promising structural features and potential pharmacological activities of N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride suggest several avenues for future research.

Structure Optimization

Future research could focus on:

  • Developing analogs with modified substitution patterns on the phenyl ring

  • Exploring alternative heterocyclic systems to replace or complement the piperidine ring

  • Investigating the effects of different salt forms on bioavailability and stability

Pharmacological Characterization

Additional studies are needed to fully characterize the pharmacological profile of N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride, including:

  • Comprehensive receptor binding assays

  • Electrophysiological studies to assess ion channel modulation

  • In vivo studies to determine potential therapeutic applications

  • Toxicological evaluations to assess safety profiles

These investigations would provide valuable insights into the compound's potential as a lead structure for drug development.

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